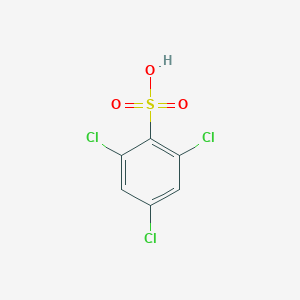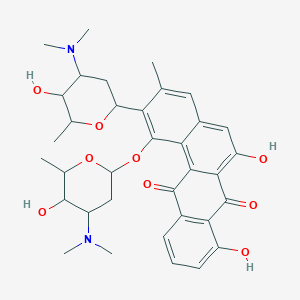
Sinococuline
説明
Sinococuline is a bioactive alkaloid found in Cocculus trilobus . It’s an effective anti-dengue agent that is effective against all four serotypes of dengue virus (DENV) and also an effective tumor cell growth inhibitor .
Molecular Structure Analysis
Sinococuline has a molecular formula of C18H23NO5 . Its structure was determined by spectroscopic analysis .
Physical And Chemical Properties Analysis
Sinococuline has a molecular weight of 333.38 and a chemical formula of C18H23NO5 . It’s a powder at room temperature .
科学的研究の応用
Bioanalytical Method Development for Clinical Studies
Bhadaliya et al. (2022) developed a novel bioanalytical method for quantifying Sinococuline in human plasma, crucial for evaluating pharmacokinetics in clinical studies. This method, employing chromatographic separation and electrospray ionization, achieved high accuracy and sensitivity, making it vital for Phase I clinical trials of Cocculus hirsutus extract containing Sinococuline (Bhadaliya et al., 2022).
Cytotoxic Effects on Cancer Cells
Liu, Wang, and Che (1996) examined the cytotoxic effects of Sinococuline, isolated from Stephania sutchuenensis, on various cell lines. Their study found Sinococuline to be an effective inhibitor of tumor cell growth, highlighting its potential as a therapeutic agent in cancer treatment (Liu, Wang, & Che, 1996).
Therapeutic Potential in Neuropathic Pain
Zhu et al. (2014) explored the antinociceptive effects of Sinomenine, a principal ingredient in traditional Chinese medicine, in a rat model of neuropathic pain. The study demonstrated significant dose-dependent relief from mechanical hyperalgesia, suggesting Sinomenine's potential in managing chronic pain conditions like neuropathic pain (Zhu et al., 2014).
Enhancement of Glucocorticoid Pharmacodynamics
Xu et al. (2018) researched the interaction of Sinomenine with glucocorticoids, finding that it potentiated glucocorticoid pharmacodynamics in human peripheral blood mononuclear cells. This effect was attributed to the modulation of glucocorticoid receptor translocation, indicating a potential therapeutic approach for rheumatoid arthritis (Xu et al., 2018).
Modulation in Breast Cancer Cell Behavior
Gao, Liang, and Ma (2019) discovered that Sinomenine affected breast cancer cells by inhibiting their proliferation, migration, and invasion. The study elucidated the molecular mechanism behind these effects, revealing the modulation of the miR-29/PDCD-4 axis as a critical pathway (Gao, Liang, & Ma, 2019).
Sensitizing Multidrug-Resistant Cancer Cells
Liu et al. (2014) investigated Sinomenine's role in sensitizing multidrug-resistant colon cancer cells to chemotherapy. Their study found that Sinomenine downregulated MDR-1 expression, enhancing the efficacy of chemotherapeutic agents, offering a new strategy for overcoming drug resistance in cancer treatment (Liu et al., 2014).
特性
IUPAC Name |
(1S,9S,12S,13S)-4,11-dimethoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10-tetraene-3,12,13-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO5/c1-23-12-4-3-9-7-10-14-17(24-2)15(21)11(20)8-18(14,5-6-19-10)13(9)16(12)22/h3-4,10-11,15,19-22H,5-8H2,1-2H3/t10-,11-,15-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFKPWBJXKCSPGK-KNORBDTNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(CC3C4=C(C(C(CC42CCN3)O)O)OC)C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C2=C(C[C@H]3C4=C([C@H]([C@H](C[C@]42CCN3)O)O)OC)C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00911127 | |
| Record name | (6beta,7beta,9alpha,13alpha)-8,14-Didehydro-3,8-dimethoxymorphinan-4,6,7-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00911127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sinococuline | |
CAS RN |
109351-36-2 | |
| Record name | (6β,7β,9α,13α)-8,14-Didehydro-3,8-dimethoxymorphinan-4,6,7-triol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109351-36-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sinococuline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109351362 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (6beta,7beta,9alpha,13alpha)-8,14-Didehydro-3,8-dimethoxymorphinan-4,6,7-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00911127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SINOCOCULINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J5624PB437 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



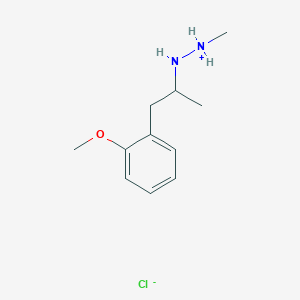
![(3,6a,9',10',11',14',15',16',30',31',35',36'-Dodecahydroxy-2',5,7',19',27',40'-hexaoxospiro[3,3a-dihydro-2H-furo[3,2-b]furan-6,38'-3,6,20,23,26,37,41-heptaoxanonacyclo[34.2.2.18,12.132,35.01,34.04,22.05,25.013,18.028,33]dotetraconta-8,10,12(42),13,15,17,28,30,32-nonaene]-24'-yl) 3,4,5-trihydroxybenzoate](/img/structure/B217726.png)




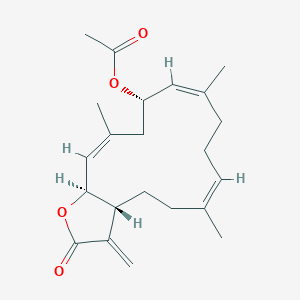

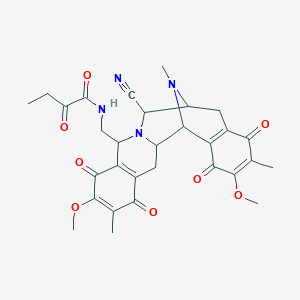
![(3Z,5Z,9S,10S,12S,13S,14Z,19S,20R)-9,10,12,13-tetrahydroxy-4,19-dimethyl-8,11,17-trimethylidene-20-[(2R,3S)-3-[(2S)-pentan-2-yl]oxiran-2-yl]-1-oxacycloicosa-3,5,14-trien-2-one](/img/structure/B217773.png)
![[7-oxo-6-[[(E)-3,4,5-trihydroxy-2-methoxy-8-methylnon-6-enoyl]amino]azepan-3-yl] tetradecanoate](/img/structure/B217776.png)
